METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is an organic compound with a complex structure that includes a quinoline ring, a benzoate ester, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium for Suzuki-Miyaura coupling, acid catalysts for esterification.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: Unique due to its specific substitution pattern and combination of functional groups.
This compound: Similar in structure but with different substituents on the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a quinoline ring, a methylphenyl group, and a benzoate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O3/c1-16-8-7-9-17(14-16)23-15-20(18-10-3-5-12-21(18)26-23)24(28)27-22-13-6-4-11-19(22)25(29)30-2/h3-15H,1-2H3,(H,27,28) |
InChI Key |
DEVAHVKGYHROIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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